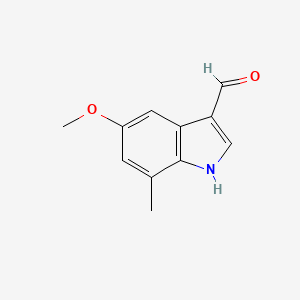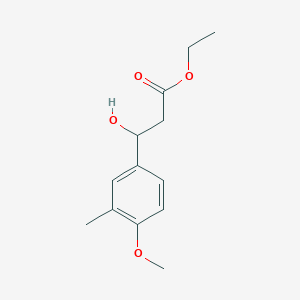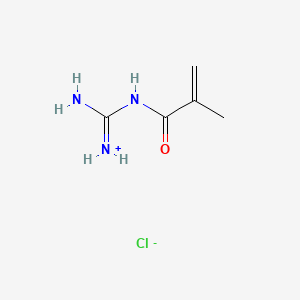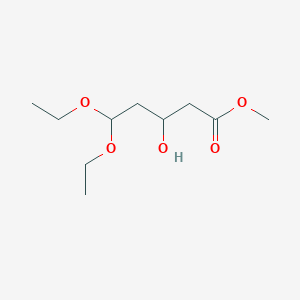
5-Methoxy-7-methylindole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-7-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 5-Methoxy-7-methylindole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to produce the desired indole derivative . Another method involves condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . These reactions typically require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields.
Análisis De Reacciones Químicas
5-Methoxy-7-methylindole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be easily oxidized to 5-Methoxy-7-methylindole-3-carboxylic acid . It also participates in condensation reactions with nitromethane in a Henry reaction to form 3-nitrovinyl indole . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation.
Aplicaciones Científicas De Investigación
5-Methoxy-7-methylindole-3-carbaldehyde has numerous applications in scientific research. It is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which have potential anticancer immunomodulatory effects . Additionally, it is employed in the preparation of inhibitors for the C-terminal domain of RNA polymerase II, imidazopyridines, and imidazobenzothiazoles . These compounds have applications in medicinal chemistry, particularly in the development of anticancer, antibacterial, and neuroactive agents .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-7-methylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a precursor to tryptophan dioxygenase inhibitors, it likely affects the tryptophan metabolism pathway, which plays a crucial role in immune regulation and cancer progression . The compound’s ability to inhibit RNA polymerase II suggests its involvement in transcriptional regulation, impacting gene expression and cellular processes .
Comparación Con Compuestos Similares
5-Methoxy-7-methylindole-3-carbaldehyde can be compared to other indole derivatives, such as 5-Methoxyindole-3-carboxaldehyde and 5-Methylindole-3-carboxaldehyde . While these compounds share a similar indole core structure, their functional groups and substitution patterns confer unique properties and reactivities. For example, 5-Methoxyindole-3-carboxaldehyde is used in the synthesis of fluorescent neuroactive probes and antibacterial agents , whereas 5-Methylindole-3-carboxaldehyde is utilized in the preparation of flexible tripodal ligands for metal complexes . The presence of the methoxy and methyl groups in this compound distinguishes it from these related compounds, contributing to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-methoxy-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-7-3-9(14-2)4-10-8(6-13)5-12-11(7)10/h3-6,12H,1-2H3 |
Clave InChI |
XRDMHSGSJNDYLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC=C2C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)



![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)

